Touristil

Descripción

Propiedades

IUPAC Name |

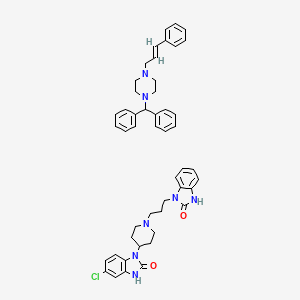

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2.C22H24ClN5O2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-17,26H,18-22H2;1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/b13-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFNVKVKECNYEY-RSGUCCNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108116-23-0 | |

| Record name | Touristil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108116230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Cinnarizine's Mechanism of Action on the Vestibular System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnarizine, a piperazine derivative, is a widely prescribed medication for the management of vestibular disorders, including vertigo, nausea, and motion sickness. Its therapeutic efficacy stems from a multimodal mechanism of action that targets key components of the peripheral and central vestibular pathways. This in-depth technical guide elucidates the core mechanisms of cinnarizine's action on the vestibular system, with a focus on its molecular interactions, effects on neuronal excitability, and modulation of vestibular reflexes. We provide a comprehensive overview of the experimental evidence, including detailed protocols and quantitative data, to support a thorough understanding of its pharmacological profile.

Introduction

The vestibular system is a complex sensory apparatus responsible for maintaining balance, spatial orientation, and gaze stability. Dysfunction within this system can lead to debilitating symptoms such as vertigo, dizziness, and nystagmus. Cinnarizine alleviates these symptoms through a combination of peripheral and central actions, primarily by modulating calcium ion influx, antagonizing histamine H1 receptors, and blocking dopamine D2 receptors. This guide will delve into the intricate details of these mechanisms, providing a robust resource for researchers and drug development professionals.

Molecular Targets and Signaling Pathways

Cinnarizine's therapeutic effects are attributed to its interaction with multiple molecular targets within the vestibular system. The primary mechanisms include:

-

Calcium Channel Blockade: Cinnarizine acts as a non-competitive antagonist of voltage-gated calcium channels, particularly L-type and T-type channels.[1] In the vestibular system, this action is most prominent in the sensory hair cells of the inner ear.

-

Histamine H1 Receptor Antagonism: As a first-generation antihistamine, cinnarizine effectively blocks H1 receptors, which are expressed in the vestibular nuclei and other central nervous system regions involved in processing vestibular information.[2][3]

-

Dopamine D2 Receptor Antagonism: Cinnarizine also exhibits antagonistic activity at D2 dopamine receptors, which are present in the central vestibular pathways and the chemoreceptor trigger zone, contributing to its anti-emetic effects.[4]

Signaling Pathways

The interaction of cinnarizine with its molecular targets triggers a cascade of intracellular events that ultimately modulate neuronal activity.

Caption: Cinnarizine's dual action on peripheral and central vestibular systems.

Quantitative Data

The following tables summarize the key quantitative data regarding cinnarizine's interaction with its molecular targets and its physiological effects.

| Target | Parameter | Value | Species | Tissue/Cell Type | Reference |

| L-type Calcium Channel | IC₅₀ | 1.5 µM | Guinea Pig | Vestibular Hair Cells (Type II) | [1] |

| H1 Receptor | pKb | 7.5 | Suncus murinus | Ileal Segments | [5] |

| D2 Receptor | Ki | Data not available for vestibular nuclei | - | - | - |

| Physiological Effect | Parameter | Cinnarizine Dose | Effect | Study Population | Reference |

| Post-rotational Nystagmus | Amplitude, Duration, Slow Phase Speed, Total Beats | 25 mg TID | Significantly reduced (p < 0.05) vs. placebo | Healthy Volunteers | [6] |

| Caloric Nystagmus | Slow Phase Velocity | Not specified | Significantly reduced | Patients with peripheral labyrinthine disorders | [6] |

| Vestibular Nystagmus | - | 150 mg (single dose) | Temporary depressant effect | Healthy Volunteers | [7] |

Experimental Protocols

Patch-Clamp Electrophysiology for Calcium Channel Activity in Vestibular Hair Cells

This protocol is adapted from the methodology used to determine the IC₅₀ of cinnarizine on L-type calcium channels in guinea pig vestibular hair cells.[1]

Objective: To measure the effect of cinnarizine on voltage-gated calcium currents in isolated vestibular hair cells.

Materials:

-

Guinea pigs

-

Enzymatic solution (e.g., papain)

-

Mechanical dissection tools

-

Patch-clamp rig with amplifier and data acquisition system

-

Extracellular solution (containing 1.8 mM Ca²⁺ and 40 mM Ba²⁺ to enhance currents)

-

Intracellular solution

-

Cinnarizine stock solution

Procedure:

-

Cell Isolation: Isolate vestibular type II hair cells from the inner ears of guinea pigs using enzymatic and mechanical dissection from the otolithic membrane.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on an isolated hair cell.

-

Perfuse the cell with the extracellular solution.

-

Apply depolarizing voltage pulses to elicit calcium currents.

-

Record baseline calcium currents.

-

-

Cinnarizine Application:

-

Perfuse the cell with the extracellular solution containing varying concentrations of cinnarizine.

-

Record calcium currents at each concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium currents in the absence and presence of cinnarizine.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC₅₀ value.

-

Caption: Workflow for patch-clamp analysis of cinnarizine's effect on hair cells.

Radioligand Binding Assay for H1 and D2 Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of cinnarizine for H1 and D2 receptors.

Objective: To determine the inhibitory constant (Ki) of cinnarizine for histamine H1 and dopamine D2 receptors.

Materials:

-

Tissue homogenates from a relevant brain region (e.g., vestibular nuclei, striatum) or cells expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]mepyramine for H1, [³H]spiperone for D2).

-

Unlabeled competitor (for non-specific binding determination).

-

Cinnarizine solutions of varying concentrations.

-

Incubation buffer.

-

Filtration apparatus and filters.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cells.

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of cinnarizine.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled competitor).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube to separate bound from free radioligand.

-

Wash the filters to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the cinnarizine concentration.

-

Determine the IC₅₀ value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Caption: Workflow for radioligand binding assay to determine cinnarizine's receptor affinity.

In Vivo Electrophysiology in Vestibular Nuclei

This protocol outlines a general approach for studying the effects of cinnarizine on neuronal activity in the vestibular nuclei of anesthetized animals.[8]

Objective: To investigate the effect of systemic cinnarizine administration on the firing rate and responsiveness of neurons in the lateral vestibular nucleus (LVN).

Materials:

-

Anesthetized animal model (e.g., cat).

-

Stereotaxic apparatus.

-

Recording microelectrodes.

-

Amplifier and data acquisition system.

-

Stimulating electrodes for the vestibular nerve.

-

Cinnarizine solution for intravenous administration.

Procedure:

-

Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Surgically expose the cerebellum to access the LVN.

-

Electrode Placement:

-

Lower a recording microelectrode into the LVN to record the extracellular activity of single neurons.

-

Place stimulating electrodes on the vestibular nerve.

-

-

Baseline Recording: Record the spontaneous firing rate of LVN neurons and their responses to electrical stimulation of the vestibular nerve (both subthreshold and suprathreshold stimuli).

-

Cinnarizine Administration: Administer cinnarizine intravenously at various doses.

-

Post-Drug Recording: Record the neuronal activity and responses to vestibular nerve stimulation after each dose of cinnarizine.

-

Data Analysis:

-

Analyze changes in the spontaneous firing rate of LVN neurons.

-

Analyze changes in the number of spikes evoked by vestibular nerve stimulation.

-

Compare pre- and post-drug data to determine the effect of cinnarizine.

-

Caption: Workflow for in vivo electrophysiological recording of cinnarizine's effects.

Conclusion

Cinnarizine's efficacy in treating vestibular disorders is underpinned by its multifaceted mechanism of action. By targeting calcium channels in peripheral vestibular hair cells and histamine H1 and dopamine D2 receptors in the central vestibular pathways, cinnarizine effectively dampens the overactivity of the vestibular system that leads to symptoms of vertigo and nausea. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of this important therapeutic agent. Future research should focus on elucidating the precise binding kinetics of cinnarizine at H1 and D2 receptors within the vestibular nuclei and on obtaining more detailed quantitative data on its modulation of the vestibulo-ocular reflex. Such studies will undoubtedly contribute to a more refined understanding of its therapeutic actions and may guide the development of novel, more targeted therapies for vestibular disorders.

References

- 1. Inhibition of voltage-gated calcium currents in type II vestibular hair cells by cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 3. SMPDB [smpdb.ca]

- 4. go.drugbank.com [go.drugbank.com]

- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 6. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Effect of cinnarizine on various types of vertigo. Clinical and electronystagmographic results of a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective effect of cinnarizine on the vestibular nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Domperidone: A Technical Guide to a Peripherally Selective D2 Dopamine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of domperidone, focusing on its core function as a dopamine D2 receptor antagonist. It covers its mechanism of action, pharmacological properties, relevant signaling pathways, and the experimental methodologies used for its characterization.

Introduction

Domperidone is a second-generation prokinetic and antiemetic agent, classified as a selective dopamine D2 receptor antagonist.[1][2] It is clinically utilized for the management of various gastrointestinal motility disorders, including gastroparesis, dyspepsia, and nausea and vomiting.[2][3][4] A key characteristic of domperidone is its peripheral action; it does not readily cross the blood-brain barrier, which significantly reduces the incidence of central nervous system (CNS) side effects, such as extrapyramidal symptoms, commonly associated with other D2 antagonists like metoclopramide.[1][5][6]

Mechanism of Action

Domperidone exerts its therapeutic effects primarily by blocking dopamine D2 receptors in the periphery.[6][7] Its antiemetic properties stem from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that lies outside the blood-brain barrier.[1][5][8] This action inhibits the signaling cascade that leads to nausea and vomiting.

Its gastroprokinetic effects are a result of antagonizing D2 receptors in the upper gastrointestinal (GI) tract, particularly the stomach and duodenum.[1][8] This blockade enhances esophageal peristalsis, increases lower esophageal sphincter pressure, promotes gastric motility and emptying, and improves antroduodenal coordination, thereby alleviating symptoms of delayed gastric emptying.[1][8]

Pharmacology and Pharmacokinetics

The pharmacological and pharmacokinetic profile of domperidone is characterized by its high affinity for D2 receptors and its distinct metabolic pathway. Key quantitative parameters are summarized below.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | ~1.75 nM for D2High | [9] |

| Dissociation Constant (Kd) | ~0.42 nM (cloned D2 receptor) | [9] |

| Oral Bioavailability | ~15% (due to extensive first-pass metabolism) | [1][5] |

| Time to Peak Plasma Conc. | ~0.6 - 1.2 hours | [10] |

| Plasma Half-life (t1/2) | ~7 - 9 hours | [1][11] |

| Metabolism | Primarily by CYP3A4 in the liver and intestinal wall | [1][8] |

| Excretion | ~66% in feces, ~32% in urine | [11] |

Signaling Pathways

As a D2 receptor antagonist, domperidone modulates downstream intracellular signaling cascades. The D2 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[12][13]

Recent studies have elucidated domperidone's impact on other pathways. In human colon cancer cells, domperidone has been shown to downregulate the expression of the D2 receptor itself.[14][15] This leads to the inhibition of two key signaling pathways:

-

β-arrestin2/MEK/ERK Pathway: Domperidone treatment reduces the formation of the β-arrestin2/MEK complex, which in turn inhibits the phosphorylation and activation of ERK.[14][15]

-

JAK2/STAT3 Pathway: Domperidone has also been observed to diminish the activation of JAK2 and STAT3.[14][15]

These findings suggest that domperidone's effects extend beyond simple receptor blockade to include the modulation of complex signaling networks involved in cellular processes.[14]

Experimental Protocols

The characterization of domperidone's interaction with the D2 receptor involves various in vitro and cell-based assays.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of domperidone for the D2 receptor.

-

Objective: To measure how effectively domperidone competes with a radiolabeled ligand for binding to the D2 receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing human D2 receptors (e.g., CHO or HEK293 cells).[9][16]

-

Radioligand: Typically [3H]domperidone or [3H]spiperone.[9][16]

-

Test compound: Domperidone at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM spiperone).[17]

-

Assay buffer.

-

-

Methodology:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of domperidone.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of domperidone that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Cell-Based Functional Assay (cAMP Inhibition)

This assay measures the functional antagonism of the D2 receptor by domperidone.

-

Objective: To quantify domperidone's ability to block dopamine-induced inhibition of cAMP production.

-

Materials:

-

Methodology:

-

Cell Plating: Cells are seeded into microplates and cultured.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of domperidone.

-

Stimulation: Cells are then stimulated with a fixed concentration of dopamine (agonist) in the presence of forskolin.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP level is measured using the detection kit.

-

Data Analysis: The ability of domperidone to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. An IC50 value is determined, representing the concentration of domperidone that restores the cAMP response to 50% of the maximum level.

-

Clinical Efficacy

Domperidone has demonstrated efficacy in treating various gastrointestinal disorders. Clinical trials have shown significant improvement in symptoms compared to placebo.

| Condition | Study Details | Efficacy Outcome | Reference |

| Functional GI Disorders (Pediatric) | Randomized, controlled trial (n=100) over 8 weeks. | 74% of patients on domperidone reported general improvement vs. 50% on placebo. Significant reduction in abdominal pain severity. | [3][19] |

| Diabetic Gastroparesis | Controlled clinical trials. | Domperidone provided better symptom relief (nausea, vomiting, bloating, pain) than placebo. | [3][6] |

| Functional Dyspepsia | Combination therapy studies. | Led to greater reductions in bloating and pain intensity compared to single agents. | [3] |

Safety Profile and Side Effects

While generally well-tolerated, domperidone is associated with certain side effects. Its limited CNS penetration means extrapyramidal side effects are rare, especially in adults.[5][20]

-

Common Side Effects: Dry mouth, headache, diarrhea, and abdominal cramps.[1][21][22]

-

Endocrine Effects: Domperidone increases prolactin levels, which can lead to gynecomastia, galactorrhea, and menstrual irregularities.[1][2] This is due to the blockade of D2 receptors in the pituitary gland, which is outside the blood-brain barrier.

-

Serious Cardiovascular Risks: The most significant concern is the risk of QT interval prolongation, which can lead to serious cardiac arrhythmias such as Torsades de Pointes and sudden cardiac death.[11][20][23] The risk is higher in older patients (>60 years), those taking doses higher than 30 mg per day, and those with pre-existing cardiac conditions or taking other QT-prolonging drugs.[2][22] Due to these risks, its use is contraindicated in patients with significant electrolyte imbalances, underlying cardiac conditions like congestive heart failure, or severe hepatic impairment.[1][4]

Conclusion

Domperidone is a potent and peripherally selective D2 dopamine receptor antagonist with established efficacy as a prokinetic and antiemetic agent. Its mechanism of action is well-defined, involving the blockade of D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone. While its pharmacokinetic profile is marked by low oral bioavailability, it effectively alleviates symptoms of motility disorders. The primary safety concern remains its potential for cardiac toxicity, necessitating careful patient selection and monitoring. For drug development professionals, domperidone serves as a key example of a peripherally restricted agent, highlighting the therapeutic benefits and challenges of targeting peripheral receptors while avoiding central nervous system effects.

References

- 1. youtube.com [youtube.com]

- 2. drugs.com [drugs.com]

- 3. Domperidone for Gastrointestinal Disorders · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. Domperidone in Treating Patients With Gastrointestinal Disorders | Clinical Research Trial Listing [centerwatch.com]

- 5. Domperidone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. Domperidone: a peripherally acting dopamine2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pan-D Capsule - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]

- 8. Omidon | 10 mg | Tablet | অমিডন ১০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 9. sites.utoronto.ca [sites.utoronto.ca]

- 10. Pharmacokinetics and dose proportionality of domperidone in healthy volunteers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. m.youtube.com [m.youtube.com]

- 12. innoprot.com [innoprot.com]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cdn-links.lww.com [cdn-links.lww.com]

- 18. AID 1963594 - Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Randomized Controlled Clinical Trial on Value of Domperidone in Functional Abdominal Pain in Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. Side effects of domperidone - NHS [nhs.uk]

- 22. Domperidone - Oral [myhealth.alberta.ca]

- 23. fda.gov [fda.gov]

Synergistic Antiemetic Effects of Cinnarizine and Domperidone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of Cinnarizine, a histamine H1 receptor antagonist and calcium channel blocker, and Domperidone, a peripheral dopamine D2 receptor antagonist, presents a compelling therapeutic strategy for the management of nausea and vomiting stemming from various etiologies, including motion sickness and vestibular disorders. This technical guide elucidates the synergistic antiemetic effects of this combination therapy. By targeting distinct yet complementary pathways involved in the emetic reflex, the co-administration of Cinnarizine and Domperidone offers a broader and more potent antiemetic coverage than either agent alone. This document provides an in-depth review of their mechanisms of action, a summary of key clinical findings, detailed experimental protocols for assessing antiemetic efficacy, and a visualization of the underlying physiological pathways.

Introduction

Nausea and vomiting are complex physiological responses coordinated by the central nervous system, primarily involving the chemoreceptor trigger zone (CTZ) and the vestibular system. While numerous antiemetic agents are available, those with a single mechanism of action can be limited in their efficacy against multifactorial emetic stimuli. The strategic combination of drugs with distinct pharmacological profiles offers a promising approach to enhance antiemetic potency and broaden the therapeutic window.

Cinnarizine exerts its effects primarily on the vestibular system, mitigating the impact of motion and inner ear disturbances that can trigger nausea and vomiting.[1][2][3] Domperidone, on the other hand, acts on the CTZ and possesses prokinetic properties in the upper gastrointestinal tract, making it effective against chemically-induced and dyspepsia-related emesis.[4][5][6] The combination of these two agents has been shown to be more effective than either drug used as monotherapy, suggesting a synergistic relationship.[7][8]

Mechanisms of Action and Synergy

The enhanced antiemetic efficacy of the Cinnarizine and Domperidone combination stems from their complementary actions on two key pathways of the emetic reflex.

Cinnarizine: Targeting the Vestibular System

Cinnarizine's antiemetic properties are attributed to its dual mechanism of action:

-

Histamine H1 Receptor Antagonism: The vestibular nuclei, which play a crucial role in processing motion and spatial orientation information from the inner ear, have a high concentration of H1 receptors.[9] By blocking these receptors, Cinnarizine reduces the excitatory effects of histamine on the vestibular pathways, thereby suppressing motion-induced nausea and vomiting.[1][10]

-

Calcium Channel Blockade: Cinnarizine also functions as a calcium channel blocker, inhibiting the influx of calcium into the vestibular sensory cells of the inner ear.[1][2][3] This action reduces the sensitivity of the vestibular apparatus to motion stimuli, further contributing to its anti-vertigo and antiemetic effects.

Domperidone: Targeting the Chemoreceptor Trigger Zone (CTZ) and Upper Gastrointestinal Tract

Domperidone's antiemetic effects are mediated through:

-

Dopamine D2 Receptor Antagonism in the CTZ: The CTZ, located in the area postrema of the medulla oblongata, is a key site for detecting emetogenic substances in the bloodstream.[11][12] This area is rich in dopamine D2 receptors. Domperidone, a potent D2 receptor antagonist, blocks the stimulatory effects of dopamine in the CTZ, thereby inhibiting the transmission of emetic signals to the vomiting center.[4][5][9] A significant advantage of Domperidone is its limited ability to cross the blood-brain barrier, which minimizes the risk of central nervous system side effects commonly associated with other dopamine antagonists.[4][13]

-

Prokinetic Action: Domperidone also exhibits prokinetic effects on the upper gastrointestinal tract. By blocking dopamine receptors in the gastric wall, it enhances esophageal and gastric peristalsis, increases lower esophageal sphincter tone, and promotes gastric emptying.[6][14] This action helps to alleviate symptoms of gastric stasis, a common contributor to nausea and vomiting.

Synergistic Interaction

The synergy between Cinnarizine and Domperidone arises from their ability to simultaneously target two distinct inputs to the vomiting center. Cinnarizine dampens the vestibular signals that contribute to motion sickness, while Domperidone blocks the chemical triggers at the CTZ and addresses gastrointestinal dysmotility. This dual-pronged approach provides a more comprehensive blockade of the emetic reflex arc than can be achieved with either agent alone.

Quantitative Data from Clinical Studies

A key clinical study by Oosterveld (1987) provides direct evidence for the synergistic antiemetic effects of the Cinnarizine and Domperidone combination. The study investigated the effects of the combination versus individual components and placebo on vestibular susceptibility.

| Treatment Group | Dosage | Outcome on Vestibular Susceptibility (Nystagmus) | Significance |

| Cinnarizine + Domperidone | 40 mg + 30 mg | Significantly more potent, more rapid, and longer-acting in suppressing nystagmus compared to placebo and individual components. | p < 0.01 to p < 0.0001 |

| Cinnarizine | 40 mg | Less effective than the combination. | - |

| Domperidone | 30 mg | Less effective than the combination. | - |

| Placebo | - | Baseline response. | - |

Table 1: Summary of findings from the Oosterveld (1987) study on the combined effect of Cinnarizine and Domperidone on vestibular susceptibility.[8]

Experimental Protocols

The following section details a representative experimental protocol for evaluating the antiemetic efficacy of Cinnarizine and Domperidone, based on the methodologies used in vestibular research.

Assessment of Vestibular Susceptibility

This protocol is designed to induce nystagmus, an involuntary eye movement that is a quantifiable indicator of vestibular stimulation, and to measure the suppressive effects of the drug combination.

4.1.1. Subjects:

-

A cohort of healthy human volunteers with no history of vestibular or neurological disorders.

4.1.2. Study Design:

-

A double-blind, placebo-controlled, crossover study design is employed. Each subject receives all treatments in a randomized order with a sufficient washout period between each treatment phase.

4.1.3. Treatments:

-

Treatment 1: Cinnarizine (e.g., 40 mg) + Domperidone (e.g., 30 mg)

-

Treatment 2: Cinnarizine (e.g., 40 mg) + Placebo

-

Treatment 3: Domperidone (e.g., 30 mg) + Placebo

-

Treatment 4: Placebo + Placebo

4.1.4. Vestibular Stimulation:

-

Rotating Chair Test: Subjects are seated in a computer-controlled rotating chair in a darkened room to eliminate visual fixation. The chair is programmed to undergo sinusoidal harmonic acceleration at various frequencies to stimulate the horizontal semicircular canals.

-

Parallel Swing Test: To stimulate the otoliths, subjects are seated on a parallel swing that moves in a linear fashion.

4.1.5. Data Acquisition:

-

Nystagmus Recording: Eye movements are recorded using electronystagmography (ENG) or videonystagmography (VNG). Electrodes are placed around the eyes to detect the corneo-retinal potential (for ENG), or infrared cameras are used to track pupil movement (for VNG).[15]

-

Data Analysis: The recorded data is analyzed to determine the duration and amplitude of the slow phase of nystagmus. The percentage reduction in nystagmus amplitude and duration for each active treatment group is calculated relative to the placebo group.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways and the experimental workflow.

Figure 1: Signaling pathways involved in emesis and the sites of action for Cinnarizine and Domperidone.

Figure 2: Experimental workflow for a clinical trial assessing the antiemetic effects of Cinnarizine and Domperidone.

Figure 3: Logical relationship demonstrating the synergistic action of Cinnarizine and Domperidone.

Conclusion

The combination of Cinnarizine and Domperidone represents a rational and effective approach to antiemetic therapy. By targeting both the vestibular and chemoreceptor trigger zone pathways of the emetic reflex, this combination provides a synergistic effect, leading to enhanced efficacy in the management of nausea and vomiting from diverse causes. The favorable safety profile of Domperidone, with its limited central nervous system penetration, further supports the clinical utility of this combination. Future research should focus on further quantifying the synergistic interactions and exploring the efficacy of this combination in other emetogenic conditions.

References

- 1. What is the mechanism of Cinnarizine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. youtube.com [youtube.com]

- 6. Omidon | 10 mg | Tablet | অমিডন ১০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. mdpi.com [mdpi.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. gpnotebook.com [gpnotebook.com]

- 10. quora.com [quora.com]

- 11. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Opioid - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Nystagmus - Wikipedia [en.wikipedia.org]

A Technical Review of Calcium Channel Blockers in the Management of Vertigo

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the application of calcium channel blockers (CCBs) for the treatment of vertigo. It synthesizes clinical efficacy and safety data, details the underlying molecular mechanisms, and outlines common experimental protocols used in this field of research.

Introduction: The Vestibular System and the Role of Calcium

Vertigo is a subtype of dizziness defined as an illusory sensation of motion, most often rotational, of oneself or the environment. It is a primary symptom of a dysfunctional vestibular system, which is responsible for maintaining balance, posture, and the body's orientation in space. The core functional units of the vestibular labyrinth are the sensory hair cells. These mechanoreceptors transduce head movements and gravitational forces into neural signals.

Signal transmission from vestibular hair cells is critically dependent on the influx of calcium ions (Ca²⁺).[1] Mechanical deflection of the hair cell's stereocilia opens cation channels, leading to depolarization of the cell membrane. This voltage change activates L-type voltage-gated calcium channels (VGCCs), specifically the CaV1.3 subtype, which are clustered at the presynaptic active zones.[2] The subsequent influx of Ca²⁺ triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of the excitatory neurotransmitter glutamate onto afferent vestibular neurons.[2][3] This tonic and phasic release of glutamate establishes a baseline firing rate and modulates it in response to head movements, which is essential for normal vestibular function.[1]

Calcium channel blockers, by modulating this Ca²⁺ influx, can attenuate the excitability of vestibular hair cells and reduce the intensity of vestibular signaling, thereby alleviating vertigo symptoms.

Mechanism of Action: Modulating Vestibular Neurotransmission

The primary therapeutic target for CCBs in the vestibular system is the CaV1.3 L-type calcium channel on sensory hair cells. By binding to these channels, CCBs reduce the influx of Ca²⁺ during cell depolarization. This has a direct dampening effect on the release of glutamate into the synaptic cleft, which in turn reduces the firing rate of afferent vestibular nerve fibers. This vestibulodepressant effect helps to re-establish equilibrium between the two vestibular complexes, particularly in cases of unilateral vestibular hypofunction.

Some CCBs, such as flunarizine and cinnarizine, also possess additional properties, including H1 histamine receptor antagonism, which may contribute to their anti-vertigo effects.[4]

Below is a diagram illustrating the signaling pathway at the vestibular hair cell synapse and the inhibitory action of Calcium Channel Blockers.

Classification and Application of CCBs for Vertigo

CCBs used in the management of vertigo can be broadly classified based on their chemical structure and selectivity.

-

Piperazine Derivatives (e.g., Flunarizine, Cinnarizine): These are the most extensively studied CCBs for vertigo. They are non-selective L-type calcium channel blockers and also exhibit antihistaminic and calmodulin-binding properties.[4][5] They are widely used for both peripheral vertigo and vestibular migraine.

-

Dihydropyridines (e.g., Nimodipine): This class shows greater selectivity for vascular smooth muscle but also acts on neuronal L-type channels. Nimodipine, being highly lipophilic, readily crosses the blood-brain barrier and has been studied in Meniere's disease and peripheral vertigo.[1][6]

-

Phenylalkylamines (e.g., Verapamil): Verapamil has effects on both cardiac and smooth muscle calcium channels. Its use in vertigo is primarily for the prophylaxis of vestibular migraine.[5][7]

Clinical Efficacy and Safety Data

The following tables summarize quantitative data from selected clinical trials. Efficacy is often measured by the reduction in the frequency, severity, or duration of vertigo attacks, and by validated patient-reported outcome measures like the Dizziness Handicap Inventory (DHI).

Table: Efficacy of Flunarizine vs. Comparators

| Study | Drug & Dosage | Comparator & Dosage | Duration | Primary Outcome Measure | Key Efficacy Results | Citation(s) |

| Elbaz P. (1988) | Flunarizine 10 mg/day | Betahistine 24 mg/day | 2 months | Clinical symptoms (vertigo, instability, etc.) | Flunarizine was significantly more active against vertigo attacks and associated neurovegetative symptoms. | [1] |

| Oosterveld WJ. (1982) | Flunarizine 10 mg/day | Placebo | 16 weeks (cross-over) | Severity, frequency, and duration of vertigo attacks | Flunarizine significantly reduced all vertigo parameters compared to placebo. | [2][8] |

| Albera R, et al. (2003) | Flunarizine 10 mg/day | Betahistine 48 mg/day | 8 weeks | Dizziness Handicap Inventory (DHI) score | Betahistine was significantly more effective than flunarizine in improving the total DHI score. | [5] |

| Lepcha A, et al. (2014) | Flunarizine 10 mg/day | Betahistine 16 mg/day (symptomatic) | 12 weeks | Frequency and severity of vertigo (Vestibular Migraine) | Flunarizine group showed a significant reduction in vertigo frequency (p=0.010) and severity (p=0.046). | [9] |

Table: Efficacy of Cinnarizine and Nimodipine

| Study | Drug & Dosage | Comparator & Dosage | Duration | Primary Outcome Measure | Key Efficacy Results | Citation(s) |

| Pianese CP, et al. (2002) | Cinnarizine 150 mg/day | Nimodipine 90 mg/day | 12 weeks | Reduction in vertigo attacks | Cinnarizine reduced moderate attacks by 65.8% and severe by 89.8%. Nimodipine reduced moderate by 78.8% and severe by 85%. No statistical difference between groups. | [6] |

| Shokri T, et al. (2019) | Cinnarizine 75 mg/day + Betahistine 24 mg/day | Cinnarizine 75 mg/day or Betahistine 24 mg/day | 1 week | Visual Analog Scale (VAS) for vertigo | The combination therapy showed a significantly lower VAS score (p=0.001) at 1 week compared to either monotherapy. | [3] |

| Lassen LF, et al. (1996) | Nimodipine (dose varied) | Standard care (failed) | >2 years (retrospective) | Vertigo control (AAOO class) | 67% of patients with Meniere's disease achieved satisfactory vertigo control (Class A, B, or C). | [1] |

Table: Common Adverse Events

| Drug | Common Adverse Events | Incidence Rate (if reported) | Citation(s) |

| Flunarizine | Drowsiness/Somnolence, Weight Gain, Depression | Drowsiness: ~23% | [10] |

| Cinnarizine | Drowsiness, Lethargy, Gastrointestinal upset | Drowsiness reported more frequently than with betahistine. | [7] |

| Nimodipine | Hypotension, Gastrointestinal intolerance | GI intolerance led to discontinuation in 1/12 patients. | [1] |

| Verapamil | Constipation, Dizziness, Bradycardia, Ankle edema | Constipation is the most common side effect. | [4] |

Experimental Protocols

Protocol: Double-Blind, Placebo-Controlled, Cross-Over Trial (Flunarizine)

This protocol is synthesized from the study by Oosterveld (1982).[2][8]

-

Objective: To evaluate the anti-vertigo activity of flunarizine compared to placebo.

-

Study Design: Double-blind, placebo-controlled, cross-over trial.

-

Patient Population:

-

Inclusion Criteria: Patients with chronic or paroxysmal vertigo of peripheral vestibular origin (e.g., Meniere's disease, vestibular neuronitis).

-

Exclusion Criteria: Central vertigo, recent use of other anti-vertigo medications.

-

-

Methodology:

-

Phase A (Run-in): 4-week open-label treatment with flunarizine 10 mg daily for all patients. Only patients showing symptomatic improvement proceed to Phase B.

-

Phase B (Double-Blind): Responders are randomized into two arms for 12 weeks.

-

Arm 1 (FPF): 6 weeks of Flunarizine followed by 6 weeks of matching Placebo.

-

Arm 2 (FFP): 6 weeks of Placebo followed by 6 weeks of Flunarizine.

-

-

Washout Period: No washout period is explicitly mentioned in this cross-over design.

-

-

Outcome Assessments:

-

Patient-reported diary of vertigo attack frequency, duration, and severity (e.g., on a 4-point scale).

-

Assessment of associated symptoms (e.g., tinnitus, autonomic symptoms).

-

Investigator's global assessment of improvement.

-

-

Statistical Analysis: Wilcoxon matched-pairs signed-ranks test to compare changes during flunarizine vs. placebo periods. Mann-Whitney U test to check for order effects of the treatment sequence.

Protocol: Double-Blind, Randomized, Multicenter Comparative Trial (Flunarizine vs. Betahistine)

This protocol is synthesized from the study by Albera et al. (2003).[5]

-

Objective: To compare the efficacy of betahistine and flunarizine in patients with recurrent vestibular vertigo.

-

Study Design: Double-blind, randomized, parallel-group, multicenter study.

-

Patient Population:

-

Inclusion Criteria: Patients with recurrent vertigo of peripheral vestibular origin, severely handicapped by vertigo (defined by a baseline DHI score).

-

Exclusion Criteria: Specific central nervous system disorders, pregnancy, severe concomitant diseases.

-

-

Methodology:

-

Screening: Patients are assessed for eligibility based on inclusion/exclusion criteria and baseline DHI score.

-

Randomization: Eligible patients are randomized to one of two treatment groups.

-

Group 1: Oral betahistine 48 mg daily (e.g., 16 mg three times a day).

-

Group 2: Oral flunarizine 10 mg daily (taken in the evening, with matching placebos for morning/noon doses).

-

-

Treatment Period: 8 weeks of continuous treatment.

-

-

Outcome Assessments:

-

Primary Endpoint: Change from baseline in the total Dizziness Handicap Inventory (DHI) score at 8 weeks.

-

Secondary Endpoints: Changes in DHI physical, functional, and emotional subscores; patient and investigator global assessments; adverse event monitoring.

-

-

Statistical Analysis: Analysis of covariance (ANCOVA) or t-tests to compare the mean change in DHI scores between the two treatment groups.

The workflow for a typical vertigo clinical trial is visualized below.

References

- 1. Vestibular Hair Cells - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hair cell ribbon synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal transmission in mature mammalian vestibular hair cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. physiotutors.com [physiotutors.com]

- 6. ohsu.edu [ohsu.edu]

- 7. Current Treatment Options in Vestibular Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dizziness Handicap Inventory | RehabMeasures Database [sralab.org]

- 9. Calcium entry blockers in the treatment of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Investigating the Off-Target Effects of Domperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domperidone is a peripherally selective dopamine D2 and D3 receptor antagonist, primarily utilized for its prokinetic and antiemetic properties.[1] While its therapeutic effects are mediated through the intended antagonism of dopamine receptors in the gastrointestinal tract and the chemoreceptor trigger zone, its off-target interactions are of significant clinical concern and warrant detailed investigation. This technical guide provides an in-depth analysis of the known off-target effects of domperidone, with a focus on its cardiac and endocrine liabilities. We present quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to serve as a comprehensive resource for the scientific community.

Core Off-Target Liabilities

Domperidone's primary off-target effects stem from its interaction with two key proteins outside of its intended therapeutic targets: the human Ether-à-go-go-Related Gene (hERG) potassium channel and dopamine D2 receptors in the pituitary gland. These interactions lead to cardiotoxicity and hyperprolactinemia, respectively. Additionally, psychiatric withdrawal symptoms have been reported upon cessation of domperidone use.

Cardiac Toxicity: hERG Channel Inhibition

A significant safety concern associated with domperidone is its potential to cause cardiac arrhythmias, specifically prolongation of the QT interval, which can lead to a life-threatening condition known as Torsades de Pointes (TdP).[2][3] This adverse effect is a direct consequence of domperidone's inhibitory action on the hERG potassium channel, which is crucial for cardiac repolarization.

Quantitative Data: hERG Channel Inhibition

| Parameter | Value | Species | Assay | Reference |

| IC50 | 57.0 nmol/L | Human (HEK293 cells) | Whole-cell patch clamp | [3] |

Signaling Pathway: Domperidone-Induced QT Prolongation

The blockade of the hERG channel by domperidone impedes the outward flow of potassium ions during the repolarization phase of the cardiac action potential. This delayed repolarization manifests as a prolonged QT interval on an electrocardiogram (ECG), increasing the risk of early afterdepolarizations and subsequent ventricular tachyarrhythmias.

Endocrine Disruption: Hyperprolactinemia

Domperidone's antagonism of dopamine D2 receptors extends to the lactotroph cells of the anterior pituitary gland. Dopamine normally inhibits prolactin secretion; therefore, blockade of these receptors leads to elevated levels of prolactin in the blood (hyperprolactinemia). This can result in side effects such as galactorrhea, gynecomastia, and menstrual irregularities.[1]

Quantitative Data: Dopamine D2 Receptor Binding Affinity

| Parameter | Value | Species | Assay | Reference |

| Ki | 1.75 nM | Human (cloned D2Long receptors) | Radioligand binding assay ([3H]domperidone) | [4] |

Signaling Pathway: Domperidone-Induced Hyperprolactinemia

By blocking D2 receptors on pituitary lactotrophs, domperidone disinhibits the synthesis and release of prolactin, leading to its systemic elevation.

Psychiatric Withdrawal Symptoms

Upon abrupt discontinuation or tapering of domperidone, particularly at high doses used off-label for lactation stimulation, psychiatric withdrawal symptoms have been reported.[5] These can include depression, anxiety, and insomnia.[6] The proposed mechanisms involve a sudden drop in plasma prolactin levels or dopamine supersensitivity psychosis resulting from the upregulation of dopamine receptors after prolonged blockade.[5]

Experimental Protocols

A thorough investigation of domperidone's off-target effects relies on specific and robust experimental methodologies. Below are outlines of the key assays employed.

Whole-Cell Patch Clamp for hERG Channel Activity

This electrophysiological technique is the gold standard for assessing the effect of a compound on ion channel function.

Methodology Outline:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

-

Electrophysiological Recording:

-

A glass micropipette filled with an internal solution is used to form a high-resistance "giga-seal" with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.

-

A specific voltage protocol is applied to elicit hERG channel currents. For example, cells are held at a holding potential of -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the characteristic tail current.

-

-

Drug Application: Domperidone at various concentrations is perfused over the cell, and the resulting changes in the hERG current are recorded.

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 value, representing the concentration of domperidone that causes 50% inhibition of the hERG current.

Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This biochemical assay is used to determine the binding affinity of a compound for a specific receptor.

Methodology Outline:

-

Membrane Preparation: Cell membranes expressing the dopamine D2 receptor are prepared from cultured cells or tissue homogenates.

-

Assay Setup:

-

In a multi-well plate, a fixed concentration of a radiolabeled ligand that specifically binds to the D2 receptor (e.g., [3H]spiperone) is added.

-

Increasing concentrations of unlabeled domperidone are then added to compete with the radioligand for binding to the D2 receptor.

-

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of domperidone that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the binding affinity.

Summary of Other Potential Off-Target Effects and Adverse Events

While cardiac and endocrine effects are the most prominent, other less common side effects of domperidone have been reported. These are generally mild and may include dry mouth, diarrhea, headache, and anxiety.[7] In rare cases, more serious adverse events such as seizures and allergic reactions can occur.[8] It is important for researchers to be aware of this broader spectrum of potential adverse events when evaluating the overall safety profile of domperidone and its analogues.

Conclusion

The off-target effects of domperidone, particularly its inhibition of the hERG channel and antagonism of pituitary dopamine D2 receptors, present significant clinical challenges. A thorough understanding of the molecular mechanisms, quantitative pharmacology, and appropriate experimental methodologies is crucial for the development of safer therapeutic alternatives. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of domperidone's off-target profile and to inform future drug design and safety assessment strategies. Continuous investigation into the broader off-target landscape of domperidone is warranted to ensure a comprehensive understanding of its risk-benefit profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the effects of metoclopramide and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium: Implications for human positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Domperidone: Risk of Psychiatric Withdrawal Events When Used Off-Label for Lactation Stimulation [npra.gov.my]

- 6. What are the side effects of Domperidone Maleate? [synapse.patsnap.com]

- 7. drugs.com [drugs.com]

- 8. Side effects of domperidone - NHS [nhs.uk]

Molecular binding targets of Cinnarizine

An In-Depth Technical Guide to the Molecular Binding Targets of Cinnarizine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular binding targets of Cinnarizine, a piperazine derivative with antihistaminic, calcium channel blocking, and other neuropharmacological activities. The document details its primary molecular interactions, summarizes quantitative binding data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.

Primary Molecular Binding Targets

Cinnarizine is a promiscuous drug that interacts with multiple molecular targets, contributing to its diverse therapeutic effects and side-effect profile. Its primary binding sites include voltage-gated calcium channels and several G-protein coupled receptors (GPCRs), as well as the intracellular calcium sensor, calmodulin.[1]

-

Voltage-Gated Calcium Channels (VGCCs): Cinnarizine is well-characterized as a non-selective blocker of L-type and T-type voltage-gated calcium channels.[1] This action underlies its vasodilatory effects and its utility in treating vertigo, where it modulates vestibular system signaling.[1]

-

Histamine H1 Receptors: As a potent H1 receptor antagonist, Cinnarizine exerts anti-allergic and antiemetic effects.[1][2] This is the basis for its classification as a first-generation antihistamine.

-

Dopamine D2 Receptors: Cinnarizine demonstrates antagonistic activity at dopamine D2 receptors.[1][3] This interaction is linked to its potential for extrapyramidal side effects, particularly in older patients with long-term use.

-

Calmodulin (CaM): Cinnarizine can bind to calmodulin, a ubiquitous intracellular calcium receptor. This interaction can inhibit the activation of calmodulin-dependent enzymes, interfering with numerous calcium-dependent signaling cascades.

Quantitative Binding Data

The affinity of Cinnarizine for its molecular targets has been quantified using various in vitro assays. The data below is compiled from multiple studies to provide a comparative view of its binding profile.

| Target Receptor | Ligand Type | Parameter | Value (nM) | Species/System | Reference |

| Dopamine D2 Receptor | Antagonist | K_i | 13.2 | Rat | [3] |

| Serotonin 5-HT2 Receptor | Antagonist | K_i | 0.32 | in vivo | [3] |

Note: Comprehensive and directly comparable Ki or IC50 values for Cinnarizine across all its primary targets (especially calcium channels and H1 receptors) are not consistently reported in single studies. The values can vary based on experimental conditions, tissue type, and assay methodology.

Signaling Pathways

Cinnarizine's interaction with its targets modulates several key intracellular signaling pathways.

T-Type Calcium Channel Blockade

T-type calcium channels are low-voltage activated channels crucial for regulating neuronal excitability and rhythmic firing patterns.[4][5][6] Cinnarizine directly blocks the channel pore, preventing the influx of extracellular calcium that occurs in response to slight membrane depolarization. This action dampens cellular excitability.[5][6][7]

Caption: Cinnarizine blockade of a T-type voltage-gated calcium channel.

Histamine H1 Receptor Antagonism

The histamine H1 receptor is a Gq-protein coupled receptor.[8] Its activation by histamine initiates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing cytosolic Ca²⁺ levels and activating downstream effectors like Protein Kinase C (PKC). Cinnarizine acts as an antagonist, blocking histamine from binding and preventing this cascade.[8]

Caption: Cinnarizine antagonism of the Gq-coupled H1 receptor signaling pathway.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are coupled to inhibitory G-proteins (Gi).[9][10] When activated by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA). Cinnarizine blocks this receptor, preventing dopamine-mediated inhibition of AC.

Caption: Cinnarizine antagonism of the Gi-coupled D2 receptor signaling pathway.

Calmodulin Interaction

Intracellular calcium acts as a second messenger by binding to sensor proteins like calmodulin (CaM).[11] When four Ca²⁺ ions bind to CaM, it undergoes a conformational change, enabling it to bind and activate a host of downstream targets, most notably Calmodulin-dependent protein kinases (CaMKs). Cinnarizine can interfere with this process, preventing the activation of CaM-dependent enzymes.

Caption: Cinnarizine interference with the Calcium-Calmodulin signaling cascade.

Experimental Protocols

The quantitative binding data for Cinnarizine are primarily derived from radioligand binding assays.

Radioligand Competition Binding Assay

This is the gold standard method for determining the binding affinity (Ki) of an unlabeled compound (like Cinnarizine) for a specific receptor.[12][13][14]

Objective: To determine the concentration of Cinnarizine that inhibits 50% of the binding of a specific, high-affinity radioligand to a target receptor (IC50), from which the inhibition constant (Ki) is calculated.

Methodology:

-

Preparation of Receptor Source:

-

A source of the target receptor is prepared. This typically involves homogenizing tissue known to express the receptor (e.g., rat brain striatum for D2 receptors) or using cultured cells engineered to overexpress the receptor of interest.

-

The homogenate is centrifuged to create a membrane preparation, which is then resuspended in a suitable buffer.

-

-

Assay Incubation:

-

A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is added to assay tubes.

-

Increasing concentrations of the unlabeled competitor drug (Cinnarizine) are added to the tubes.

-

A set of tubes is prepared to measure "total binding" (radioligand only) and another for "non-specific binding" (radioligand plus a high concentration of a known, non-labeled ligand to saturate the target receptors).

-

The receptor preparation is added to all tubes, and they are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.[15]

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand (which is retained on the filter) from the free, unbound radioligand (which passes through).

-

The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on each filter is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of Cinnarizine.

-

A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value.

-

The IC50 is converted to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Caption: General experimental workflow for a radioligand competition binding assay.

References

- 1. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. mdpi.com [mdpi.com]

- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. T-Type Calcium Channels: A Mixed Blessing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. youtube.com [youtube.com]

- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 15. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Domperidone: A Technical Guide to its Gastroprokinetic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domperidone is a well-established pharmaceutical agent recognized for its gastroprokinetic and antiemetic properties. Its clinical utility in treating disorders of gastric motility, such as gastroparesis and dyspepsia, is underpinned by a wealth of preclinical research. This technical guide provides an in-depth overview of the core preclinical studies that have elucidated the gastroprokinetic effects of domperidone. We will delve into its mechanism of action, present quantitative data from key preclinical models, detail the experimental protocols employed in these seminal studies, and visualize the critical pathways and workflows.

Mechanism of Action: A Peripheral Dopamine D2 Receptor Antagonist

Domperidone's primary mechanism of action lies in its potent and selective antagonism of dopamine D2 receptors located in the gastrointestinal tract.[1][2][3][4] Unlike other dopamine antagonists such as metoclopramide, domperidone does not readily cross the blood-brain barrier, which accounts for its favorable safety profile with a reduced incidence of central nervous system side effects.[3]

In the gut, dopamine acts as an inhibitory neurotransmitter, suppressing gastrointestinal motility by reducing the release of acetylcholine from cholinergic neurons in the myenteric plexus.[1][4] Domperidone counteracts this inhibition. By blocking the presynaptic D2 receptors on these cholinergic neurons, domperidone "releases the brake" on acetylcholine release, leading to enhanced gastrointestinal muscle contraction and coordinated peristalsis.[1] This results in accelerated gastric emptying and increased motility of the upper gastrointestinal tract.[2][5]

Quantitative Data from Preclinical Studies

The gastroprokinetic effects of domperidone have been quantified in a variety of preclinical models. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of Domperidone on Gastric Muscle Contraction

| Animal Model | Tissue Preparation | Method | Key Findings | Reference |

| Guinea Pig | Circular muscle strips from the stomach body | Electric Field Stimulation | Domperidone antagonized the inhibitory effect of dopamine on electrically stimulated contractions with a high affinity (Ki of 3 x 10-8 mol/L).[1] | [1] |

| Guinea Pig | Circular smooth muscle strips from various stomach regions | Catecholamine-induced relaxation | Domperidone selectively inhibited dopamine-induced relaxation of the stomach strips. | [6] |

Table 2: In Vivo Effects of Domperidone on Gastric Motility

| Animal Model | Experimental Method | Domperidone Dose | Key Findings | Reference |

| Dog | Balloon method in anesthetized animals | Not specified | Enhanced antrum motility, characterized by increased contraction pressure and a slight decrease in frequency. Also augmented gastric body motility with an increase in tonus.[7] | [7] |

| Horse | Acetaminophen absorption test | 5.0 mg/kg (oral) | Increased peak plasma acetaminophen concentration and area under the curve, indicating accelerated gastric emptying.[8] | [8] |

| Zebrafish | Fluorescent image-based morphometric analysis of GI tract | Not specified | Increased gastrointestinal motility. | [9] |

Experimental Protocols

In Vitro Gastric Muscle Strip Contraction Assay

This protocol is based on the methodology described in the study by Costall et al. (1987).

-

Tissue Preparation:

-

Male guinea pigs are euthanized by cervical dislocation.

-

The stomach is removed and placed in a Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 and 5% CO2.

-

Circular muscle strips (approximately 10 mm long and 2 mm wide) are prepared from the body of the stomach.

-

-

Experimental Setup:

-

The muscle strips are mounted in organ baths containing Krebs solution maintained at 37°C and continuously gassed.

-

One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.

-

-

Experimental Procedure:

-

Contractions are induced by electrical field stimulation (EFS) using platinum electrodes placed on either side of the muscle strip. Typical stimulation parameters are 0.5 ms pulses at a frequency of 10 Hz for 10 seconds, delivered every 2 minutes.

-

Once stable contractile responses to EFS are obtained, a concentration-response curve for dopamine's inhibitory effect is established by adding cumulative concentrations of dopamine to the organ bath.

-

To assess the effect of domperidone, the muscle strips are pre-incubated with domperidone for a set period (e.g., 20 minutes) before re-establishing the dopamine concentration-response curve.

-

The antagonistic effect of domperidone is quantified by calculating the Schild plot and determining the Ki value.

-

In Vivo Gastric Emptying Assessment in Horses (Acetaminophen Absorption Test)

This protocol is based on the study by Nieto et al. (2013).

-

Animal Preparation:

-

Adult horses are used in a crossover study design.

-

Animals are fasted overnight before the experiment.

-

-

Drug Administration:

-

A baseline blood sample is collected.

-

Domperidone (e.g., 5.0 mg/kg) or a placebo paste is administered orally.

-

-

Test Meal and Acetaminophen Administration:

-

At a specified time after drug administration (e.g., 60 minutes), a solution of acetaminophen is administered via a nasogastric tube. The acetaminophen serves as a marker that is absorbed in the small intestine, so its appearance in the plasma is indicative of the rate of gastric emptying.

-

-

Blood Sampling and Analysis:

-

Serial blood samples are collected at predetermined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) after acetaminophen administration.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

Plasma acetaminophen concentrations are determined using high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

Pharmacokinetic parameters for acetaminophen, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated.

-

An increase in Cmax and AUC, and a decrease in Tmax, in the domperidone-treated group compared to the placebo group indicate an acceleration of gastric emptying.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Domperidone's Prokinetic Effect

Caption: Domperidone's antagonism of the D2 receptor signaling cascade.

Experimental Workflow for In Vitro Muscle Strip Assay

Caption: Workflow for assessing domperidone's effect on gastric muscle.

Conclusion

Preclinical studies have been instrumental in defining the gastroprokinetic properties of domperidone. The consistent finding across various animal models is that domperidone effectively enhances upper gastrointestinal motility, primarily by antagonizing the inhibitory effects of dopamine on cholinergic neurons in the myenteric plexus. The quantitative data, though variable across species and experimental designs, collectively supports its mechanism of action. The detailed experimental protocols provided herein offer a foundation for further research and drug development in the field of gastrointestinal motility. The visualization of the signaling pathway and experimental workflows serves to consolidate our understanding of domperidone's preclinical profile. This technical guide underscores the robust preclinical evidence that has established domperidone as a valuable agent in the management of gastric motility disorders.

References

- 1. Mechanism for the gastrokinetic action of domperidone. In vitro studies in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. On the ability of domperidone to selectively inhibit catecholamine-induced relaxation of circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of KW-5338 (domperidone) on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo and in vitro evaluation of the effects of domperidone on the gastrointestinal tract of healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human prokinetic drugs promote gastrointestinal motility in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Antihistamine: A Technical History of Cinnarizine

An In-depth Exploration of the Discovery, Characterization, and Multifaceted Pharmacology of a First-Generation Antihistamine

Abstract

Cinnarizine, a diphenylmethylpiperazine derivative, was first synthesized by Janssen Pharmaceutica in 1955. Initially developed within a research program focused on antihistamines, its pharmacological profile was soon discovered to be more complex, exhibiting calcium channel blocking, antidopaminergic, and antimuscarinic properties. This technical guide delves into the historical discovery and scientific investigation of Cinnarizine, with a primary focus on the elucidation of its antihistaminic properties. We will detail the seminal experimental methodologies employed to characterize its activity, present available quantitative data, and visualize the key signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the foundational pharmacology of Cinnarizine.

Discovery and Historical Context

The mid-20th century was a fertile period for pharmaceutical innovation, particularly in the field of antihistamines. Following the discovery of the first generation of these compounds, research efforts were directed towards synthesizing new chemical entities with improved efficacy and varied pharmacological profiles. It was within this scientific landscape that Janssen Pharmaceutica synthesized Cinnarizine in 1955.

While initially investigated for its potential as an antihistamine, early research quickly revealed that Cinnarizine possessed a broader spectrum of activity. Its ability to alleviate symptoms of motion sickness and vertigo pointed towards a more complex mechanism of action involving the vestibular system. Subsequent studies would confirm that Cinnarizine's therapeutic effects are a result of its interactions with multiple physiological targets, including histamine H1 receptors, L-type and T-type voltage-gated calcium channels, dopamine D2 receptors, and muscarinic acetylcholine receptors. This multifaceted pharmacology has made Cinnarizine a subject of ongoing interest and a valuable tool in managing a range of vestibular and circulatory disorders.

Elucidation of Antihistaminic Activity: Key Experiments

The characterization of a compound as an antihistamine in the mid-20th century relied heavily on in vitro and in vivo pharmacological assays. One of the cornerstone in vitro methods for quantifying H1 receptor antagonism is the guinea pig ileum contraction assay.

The Guinea Pig Ileum Contraction Assay

This classic pharmacological preparation is a robust and sensitive method for studying the effects of agonists and antagonists on smooth muscle contraction. The longitudinal muscle of the guinea pig ileum is rich in histamine H1 receptors, and its contraction in response to histamine is a well-established and reproducible physiological response.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Isotonic Contraction Measurement: The tissue is connected to an isotonic transducer, which measures changes in muscle length under a constant load. These changes are recorded on a kymograph or a digital data acquisition system.

-

Histamine Concentration-Response Curve: After an equilibration period, cumulative concentrations of histamine are added to the organ bath, and the resulting contractions are recorded. This allows for the generation of a concentration-response curve and the determination of the EC50 (the concentration of histamine that produces 50% of the maximal response).

-

Antagonist Incubation: The tissue is washed to remove the histamine and allowed to return to its baseline resting state. A known concentration of the antagonist (in this case, Cinnarizine) is then added to the organ bath and incubated for a specific period to allow for receptor binding to reach equilibrium.

-

Shift in Histamine Concentration-Response Curve: In the continued presence of the antagonist, a second cumulative histamine concentration-response curve is generated.

-